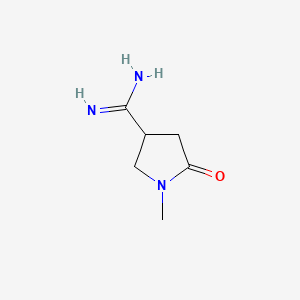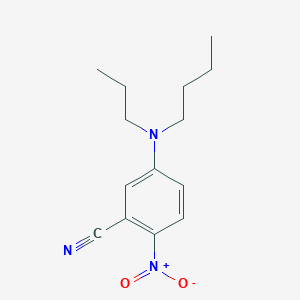
N'-(naphthalen-1-ylmethyl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(naphthalen-1-ylmethyl)propane-1,3-diamine is an organic compound with the molecular formula C13H16N2. It is a derivative of propane-1,3-diamine, where one of the hydrogen atoms is replaced by a naphthalen-1-ylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(naphthalen-1-ylmethyl)propane-1,3-diamine typically involves the reaction of naphthalen-1-ylmethyl chloride with propane-1,3-diamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N’-(naphthalen-1-ylmethyl)propane-1,3-diamine follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors, automated control systems for precise temperature and pressure regulation, and efficient purification techniques such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N’-(naphthalen-1-ylmethyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthalen-1-ylmethyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalen-1-ylmethyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Naphthalen-1-ylmethyl ketones or alcohols.
Reduction: Naphthalen-1-ylmethyl amines.
Substitution: Naphthalen-1-ylmethyl derivatives with various functional groups.
Scientific Research Applications
N’-(naphthalen-1-ylmethyl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination complexes.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N’-(naphthalen-1-ylmethyl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The naphthalen-1-ylmethyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins or enzymes, thereby modulating their activity. The propane-1,3-diamine moiety can form hydrogen bonds with amino acid residues, further stabilizing the interaction. These combined effects contribute to the compound’s biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Diaminopropane: A simple diamine with the formula C3H10N2, used as a building block in the synthesis of heterocycles and coordination complexes.
N,N’-Dimethyl-1,3-propanediamine: A derivative of propane-1,3-diamine with two methyl groups, used in the production of dyes and polymers.
Uniqueness
N’-(naphthalen-1-ylmethyl)propane-1,3-diamine is unique due to the presence of the naphthalen-1-ylmethyl group, which imparts distinct hydrophobic and aromatic properties. This enhances its binding affinity and specificity in various applications, making it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
N'-(naphthalen-1-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C14H18N2/c15-9-4-10-16-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8,16H,4,9-11,15H2 |
InChI Key |
XZEIKHYXJARPRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-benzyl-1,8-Diazaspiro[4.5]decane](/img/structure/B13874149.png)

![N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B13874158.png)







